molecular formula C18H19NO3 B15337274 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole

Cat. No.: B15337274
M. Wt: 297.3 g/mol
InChI Key: UERGCQLOZCIWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a 3,4,5-trimethoxyphenyl group attached to the indole core, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-methylindole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like tubulin polymerase, leading to disruption of microtubule dynamics. This inhibition can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and receptors, modulating various biological processes .

Comparison with Similar Compounds

    1-Methyl-2-phenylindole: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    2-(3,4,5-Trimethoxyphenyl)indole: Similar structure but without the methyl group at the 1-position.

    3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group but lacks the indole core.

Uniqueness: 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole is unique due to the presence of both the indole core and the 3,4,5-trimethoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-methyl-2-(3,4,5-trimethoxyphenyl)indole

InChI

InChI=1S/C18H19NO3/c1-19-14-8-6-5-7-12(14)9-15(19)13-10-16(20-2)18(22-4)17(11-13)21-3/h5-11H,1-4H3

InChI Key

UERGCQLOZCIWMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.